In-Depth Technical Guide to 1,3,5-Tribromobenzene-d3
In-Depth Technical Guide to 1,3,5-Tribromobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,3,5-Tribromobenzene-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.
Core Physical and Chemical Properties
1,3,5-Tribromobenzene-d3 is the deuterated isotopologue of 1,3,5-Tribromobenzene. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, a feature valuable in mass spectrometry-based analytical methods. Its appearance is typically a yellow powder or light brownish needles.[1][2]
Data Summary
The following table summarizes the key physical and chemical properties of 1,3,5-Tribromobenzene-d3 and its non-deuterated analogue for comparison.
| Property | 1,3,5-Tribromobenzene-d3 | 1,3,5-Tribromobenzene (for comparison) |
| CAS Number | 52921-77-4[1][3][4][5] | 626-39-1[6][7] |
| Molecular Formula | C₆D₃Br₃[3][5] | C₆H₃Br₃[6][7] |
| Molecular Weight | 317.82 g/mol [1][5][8] | 314.80 g/mol [7][9][10] |
| Exact Mass | 314.7973 Da[3] | 313.77644 Da[7] |
| Appearance | Yellow powder[1] | Light brownish needles, reddish-brown crystalline solid[2][11] |
| Melting Point | Not explicitly stated for d3, but likely similar to non-deuterated form | 117-121 °C[12][13] |
| Boiling Point | Not explicitly stated for d3, but likely similar to non-deuterated form | 271 °C[13] |
| Solubility | Not explicitly stated for d3, but likely similar to non-deuterated form | Soluble in hot ethanol and acetic acid; Insoluble in water[11][13] |
| IUPAC Name | 1,3,5-tribromo-2,4,6-trideuteriobenzene[3][8] | 1,3,5-tribromobenzene[7] |
Experimental Protocols
Synthesis of 1,3,5-Tribromobenzene
The primary synthesis route for 1,3,5-Tribromobenzene involves the deamination of 2,4,6-tribromoaniline.[14][15] The synthesis of the deuterated analogue would follow the same pathway, requiring deuterated starting materials or solvents.
Methodology:
-
Dissolution: 2,4,6-Tribromoaniline is dissolved in a mixture of 95% ethanol and benzene with heating.[16]
-
Acidification: Concentrated sulfuric acid is gradually added to the stirred solution over 1-2 hours, maintaining a temperature of 50-60 °C.[16]
-
Diazotization: Sodium nitrite (NaNO₂) is added to the mixture in portions.[2][16] This creates an intermediate diazonium salt.[15]
-
Reaction: The reaction mixture is heated to reflux for several hours (typically 2-3 hours) to allow the replacement of the diazonium group with a hydrogen (or deuterium) atom from the ethanol.[2][16]
-
Isolation and Purification: The mixture is cooled to allow for crystallization of the product. The resulting precipitate is filtered, washed with water until neutral, and then dried.[16] Further purification can be achieved by recrystallization from ethanol.[2]
Synthesis workflow for 1,3,5-Tribromobenzene.
Application in Analytical Chemistry
1,3,5-Tribromobenzene (TBB) is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.[13] The deuterated form, 1,3,5-Tribromobenzene-d3, is particularly suitable for this purpose due to its mass shift, which prevents interference from the non-deuterated analogue that might be present in a sample.
Experimental Workflow for Cyanide Determination:
-
Sample Preparation: A biological sample (e.g., human plasma or urine) is prepared for analysis.
-
Internal Standard Spiking: A known quantity of 1,3,5-Tribromobenzene-d3 is added to the sample.
-
Derivatization: The target analyte (e.g., cyanide) is converted into a volatile derivative suitable for GC analysis.
-
Extraction: The derivatized analyte and the internal standard are extracted from the sample matrix.
-
GC-MS Analysis: The extract is injected into the GC-MS system. The components are separated by the gas chromatograph and detected by the mass spectrometer.
-
Quantification: The amount of the target analyte is determined by comparing its peak area to the peak area of the 1,3,5-Tribromobenzene-d3 internal standard.
Chemical Reactivity and Applications
1,3,5-Tribromobenzene serves as a crucial precursor for the synthesis of C₃-symmetric molecules.[14] A notable application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.
Example: Suzuki Reaction
In this reaction, 1,3,5-Tribromobenzene reacts with an arylboronic acid in the presence of a palladium catalyst to form a larger, tri-substituted benzene ring. This method is fundamental in creating monomers for advanced materials like covalent organic frameworks (COFs).[14]
Logical relationship in a Suzuki coupling reaction.
Safety and Handling
1,3,5-Tribromobenzene is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[6][17] It may also cause long-lasting harmful effects to aquatic life.[17]
Precautionary Measures:
-
Engineering Controls: Use only in well-ventilated areas. Ensure eyewash stations and safety showers are available.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[6][17] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[17] Keep container tightly closed. The recommended storage temperature is in a refrigerator at 2-8°C.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Buy Online CAS Number 52921-77-4 - TRC - 1,3,5-Tribromobenzene-d3 | LGC Standards [lgcstandards.com]
- 4. 1,3,5-Tribromobenzene-d3 | 52921-77-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,5-Tribromobenzene-d3 | C6H3Br3 | CID 122236902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,3,5-tribromo- [webbook.nist.gov]
- 10. Benzene, 1,3,5-tribromo- [webbook.nist.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 1,3,5-Tribromobenzene | CAS#:626-39-1 | Chemsrc [chemsrc.com]
- 13. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]
- 14. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]
- 17. synquestlabs.com [synquestlabs.com]
